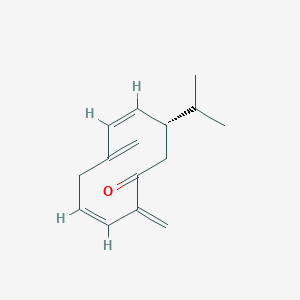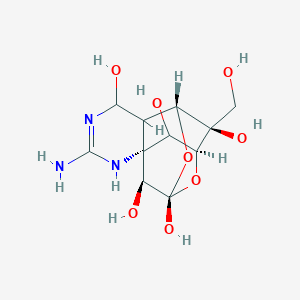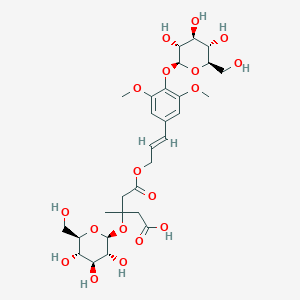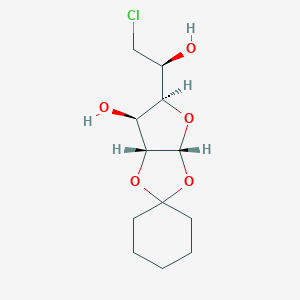
Perplanone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perplanone D is a natural product that belongs to the family of sesquiterpenoids. It was first isolated from the plant Perilla frutescens in 2007. Since then, it has gained attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Perplanone D is not fully understood. However, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Moreover, it has been reported to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been reported to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Perplanone D has several advantages for lab experiments. It is a natural product that can be synthesized chemically, which provides a reliable source of this compound for research purposes. Moreover, it has been found to have various potential applications in scientific research, including anti-inflammatory, anti-tumor, and neuroprotective activities. However, there are also limitations for lab experiments with this compound. The synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes. Moreover, the mechanism of action of this compound is not fully understood, which may limit its potential applications in scientific research.
Direcciones Futuras
There are several future directions for research on Perplanone D. First, further studies are needed to elucidate the mechanism of action of this compound. Second, the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases, need to be explored further. Third, the development of new synthetic methods for this compound may improve its availability for research purposes. Fourth, the pharmacokinetics and toxicity of this compound need to be evaluated to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, this compound is a natural product that has gained attention from the scientific community due to its potential applications in various fields. The chemical synthesis of this compound provides a reliable source of this compound for research purposes. This compound has been found to have various potential applications in scientific research, including anti-inflammatory, anti-tumor, and neuroprotective activities. However, there are also limitations for lab experiments with this compound. Further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
Perplanone D is a natural product that can be extracted from the plant Perilla frutescens. However, the yield of this compound from the plant is very low. Therefore, chemical synthesis of this compound has been developed. The synthesis of this compound involves several steps, including the preparation of the starting material, the formation of the key intermediate, and the final cyclization. The chemical synthesis of this compound has been reported in the literature, and it provides a reliable source of this compound for research purposes.
Aplicaciones Científicas De Investigación
Perplanone D has been found to have various potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been reported to have a neuroprotective effect and to improve cognitive function. These findings suggest that this compound has potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases.
Propiedades
Número CAS |
123163-72-4 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(3Z,7Z,9S)-2,6-dimethylidene-9-propan-2-ylcyclodeca-3,7-dien-1-one |
InChI |
InChI=1S/C15H20O/c1-11(2)14-9-8-12(3)6-5-7-13(4)15(16)10-14/h5,7-9,11,14H,3-4,6,10H2,1-2H3/b7-5-,9-8-/t14-/m0/s1 |
Clave InChI |
WANYVSMIXZOJBS-RJYWFDSTSA-N |
SMILES isomérico |
CC(C)[C@@H]/1CC(=O)C(=C)/C=C\CC(=C)/C=C1 |
SMILES |
CC(C)C1CC(=O)C(=C)C=CCC(=C)C=C1 |
SMILES canónico |
CC(C)C1CC(=O)C(=C)C=CCC(=C)C=C1 |
Sinónimos |
perplanone D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)




![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)

![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)